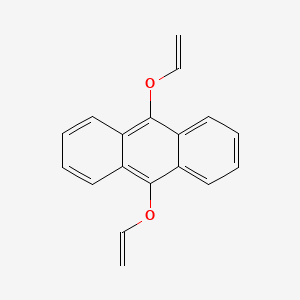

9,10-Bis(ethenyloxy)anthracene

Description

Contextualization of Anthracene (B1667546) Derivatives in Organic and Polymer Chemistry

Anthracene, a polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings, is a cornerstone in the development of functional organic materials. nih.govbeilstein-journals.org Its extended π-conjugated system endows it with interesting photochemical and photophysical properties, which are foundational to its use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes. nih.govrsc.orgresearchgate.net

In polymer chemistry, anthracene derivatives are utilized to create materials with specific optical and electronic properties. rsc.org For instance, incorporating the rigid anthracene unit into polymer chains can enhance thermal stability and introduce fluorescence. The ability to modify the anthracene core at various positions allows for fine-tuning of its properties. rsc.org This has led to the development of a wide range of anthracene-based materials for applications from blue light emitters in displays to organic semiconductors. nih.govrsc.org

Significance of Vinyl Ether Functionality in Synthetic Strategies

Vinyl ethers are valuable monomers and synthetic intermediates in organic chemistry. Their electron-rich double bond makes them highly susceptible to cationic polymerization, a key process for producing poly(vinyl ether)s (PVEs). nsf.gov Recent advancements have led to catalyst-controlled stereoselective cationic polymerization methods, enabling the synthesis of isotactic PVEs with well-defined properties. nsf.gov These polymers are explored for applications as adhesives and lubricants. rsc.org

Beyond polymerization, the vinyl ether group serves as a versatile functional handle in various organic transformations. It can act as a protecting group for alcohols or participate in cycloaddition reactions. An acid-catalyzed ether-ether exchange reaction provides a convenient method for the synthesis of various anthracene ethers under mild conditions. rsc.orgrsc.org This reactivity makes vinyl ethers a powerful tool for constructing complex molecular architectures.

Research Landscape of 9,10-Disubstituted Anthracenes

Substitution at the 9 and 10 positions of the anthracene core is a widely employed strategy to modulate its electronic and photophysical properties. rsc.orgsemanticscholar.org Introducing substituents at these positions can significantly alter the molecule's fluorescence quantum yield, emission wavelength, and stability. rsc.orgnih.gov For instance, attaching bulky groups at the 9,10-positions can prevent π-π stacking in the solid state, which often leads to fluorescence quenching. nih.govacs.org This strategy is crucial for designing efficient emitters for OLEDs. rsc.org

The synthesis of 9,10-disubstituted anthracenes is often achieved through methods like Suzuki-Miyaura or Stille cross-coupling reactions starting from 9,10-dibromoanthracene (B139309). rsc.orgresearchgate.net This allows for the introduction of a vast array of functional groups, including aryl, ethynyl, and silyl (B83357) moieties. rsc.orgrsc.org Research has shown that while substitutions can have a minor effect on the UV/Vis absorption, the fluorescence properties can be significantly altered. rsc.org For example, 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) derivatives are known for their high fluorescence efficiency and are used as sensitizers in chemiluminescent devices. acs.orgresearchgate.net The ability to systematically modify the 9,10-positions makes this class of compounds a fertile ground for developing new materials with tailored optical properties. researchgate.netchalmers.se

Interactive Data Tables

Table 1: Properties of Selected 9,10-Disubstituted Anthracene Derivatives

| Compound Name | Abbreviation | Melting Point (°C) | Emission Max (nm) | Key Feature/Application |

| 9,10-Diphenylanthracene (B110198) | DPA | 245-248 | 408 | Benchmark blue emitter, high quantum yield. |

| 9,10-Bis(phenylethynyl)anthracene | BPEA | 253-255 | 468 | Highly fluorescent, used in 'lightsticks'. aatbio.com |

| 9,10-Di(thiophen-2-yl)anthracene | - | 230-232 | ~500 | Thiophene substitution reduces fluorescence quantum yield. rsc.org |

| 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | - | 211-212 | ~420 | Used as an annihilator in TTA upconversion. rsc.org |

Structure

3D Structure

Properties

CAS No. |

3399-51-7 |

|---|---|

Molecular Formula |

C18H14O2 |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

9,10-bis(ethenoxy)anthracene |

InChI |

InChI=1S/C18H14O2/c1-3-19-17-13-9-5-7-11-15(13)18(20-4-2)16-12-8-6-10-14(16)17/h3-12H,1-2H2 |

InChI Key |

IZEMTRCPBXBZRK-UHFFFAOYSA-N |

Canonical SMILES |

C=COC1=C2C=CC=CC2=C(C3=CC=CC=C31)OC=C |

Origin of Product |

United States |

Polymerization Chemistry of 9,10 Bis Ethenyloxy Anthracene

Cationic Polymerization of Vinyl Ethers

Cationic polymerization of vinyl ethers is a chain-growth polymerization method that proceeds via a carbocationic active center. nih.gov This technique is particularly important for producing polymers with tailored properties. nih.gov The high reactivity of the cationic propagating species, however, presents a significant challenge, often leading to uncontrolled chain propagation and side reactions like chain transfer. rsc.org To overcome this, living cationic polymerization techniques have been developed to synthesize well-defined polymers with controlled molecular weights and narrow molecular weight distributions. nih.gov

Mechanism and Control Strategies in Living Cationic Polymerization

Living cationic polymerization (LCP) is a technique that enables the synthesis of well-defined polymers by minimizing chain-breaking side reactions such as termination and chain transfer. wikipedia.org The first successful LCP of alkyl vinyl ethers was reported in 1984. nih.gov The core principle of LCP involves establishing a dynamic equilibrium between a minute amount of active ionic propagating species and a majority of dormant covalent species. wikipedia.org For this process to be effective, the rate of exchange between these two states must be significantly faster than the rate of propagation. wikipedia.org This rapid equilibrium ensures that all chains have an equal probability of growing, leading to polymers with low dispersity (Đ) and predictable molecular weights. nih.gov

A key challenge in cationic polymerization is the high reactivity of the carbocationic active centers, which makes them prone to chain transfer reactions with monomers, solvents, or impurities. rsc.org Control is achieved by stabilizing the propagating carbocation. This is often accomplished by using a binary system, such as an initiator (e.g., an alcohol) and a co-initiator or catalyst (e.g., a Lewis acid), which generates a propagating species with a closely associated, non-nucleophilic counterion. wikipedia.org This association reduces the electrophilicity of the carbocation, suppressing unwanted side reactions and promoting controlled chain growth. wikipedia.org

Role of Initiators and Catalyst Systems (e.g., Lewis Acids, Organic Catalysts)

The choice of initiator and catalyst system is crucial for controlling the cationic polymerization of vinyl ethers. These systems can be broadly categorized into metal-based Lewis acids and, more recently, metal-free organic catalysts. acs.org

Lewis Acid Systems: Traditionally, Lewis acids have been the cornerstone of cationic polymerization. acs.orgsemanticscholar.org Systems combining a protonic acid source or an adduct (like a vinyl ether-HCl adduct) with a Lewis acid such as TiCl₄ or SnCl₄ are commonly used. semanticscholar.org The Lewis acid activates the dormant carbon-halogen bond at the polymer chain end, generating the propagating carbocationic species. acs.org While effective, these metal-based systems can be sensitive and may leave metal residues in the final polymer. semanticscholar.org

Organic Catalyst Systems: To circumvent the issues associated with metal catalysts, various metal-free organic systems have been developed. acs.orgacs.org These represent a significant advancement in the field.

Organic Acids: Strong Brønsted acids like trifluoromethanesulfonic acid (CF₃SO₃H) can initiate polymerization. acs.org A notable example is 1,2,3,4,5-pentacarboxymethoxycyclopentadiene (PCCP), an organic acid that protonates vinyl ether monomers to form an adduct. The resulting cyclopentadienyl (B1206354) anion forms a tight ion pair with the propagating carbocation, inhibiting chain-transfer reactions and enabling polymerization with living characteristics at room temperature. nih.gov

Photocatalysts: Light can be used as an external stimulus to regulate polymerization. acs.org Acridinium salts, for instance, can act as photocatalysts under irradiation from LEDs to facilitate cationic Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization of various vinyl ethers. acs.orgsemanticscholar.org

Redox Catalysts: Both chemical and electrochemical redox systems can initiate and control polymerization. Ferrocenium (B1229745) tetrafluoroborate (B81430) (FcBF₄) can oxidize a RAFT chain transfer agent (CTA) to initiate cationic RAFT polymerization. nih.govacs.org Similarly, the organocatalyst 2,3-dichloro-5,6-dicyanoquinone (DDQ) can be used in an electro-controlled cationic RAFT process. acs.org

The development of Cationic RAFT polymerization, introduced by Kamigaito and co-workers, has been particularly impactful. It operates via a degenerative chain transfer mechanism involving a cationic active center, analogous to radical RAFT, allowing for excellent control over the polymer structure. nih.gov

| Catalyst System Type | Examples | Mechanism/Key Features | Reference |

|---|---|---|---|

| Lewis Acids | TiCl₄, SnCl₄ (often with an initiator like an HCl adduct) | Activates a dormant chain end to generate a propagating carbocation. | semanticscholar.org |

| Organic Acids | PCCP (1,2,3,4,5-pentacarboxymethoxycyclopentadiene) | Protonates the monomer; the bulky anion forms a tight ion pair, preventing chain transfer. | nih.gov |

| Photocatalysts | Acridinium salts | Initiates cationic RAFT polymerization upon light irradiation, allowing temporal control. | acs.orgsemanticscholar.org |

| Chemical Redox Catalysts | Ferrocenium tetrafluoroborate (FcBF₄) | Oxidizes a RAFT chain transfer agent to initiate polymerization. | nih.govacs.org |

| Electro-Redox Catalysts | DDQ (2,3-dichloro-5,6-dicyanoquinone) | Oxidizes a RAFT chain transfer agent under an applied potential. | acs.org |

Stereoregularity Control in Poly(vinyl ether) Synthesis

Controlling the stereochemistry (tacticity) of poly(vinyl ethers) is essential as it profoundly affects the material's physical and thermal properties. nsf.govnih.gov While amorphous at room temperature, stereoregular, isotactic poly(vinyl ethers) can exhibit properties comparable to commercial polyolefins. rsc.orgnsf.gov

Historically, achieving stereocontrol relied on "chain-end control," where the stereochemistry of the last added monomer unit dictates the stereochemistry of the next addition. nsf.gov However, this approach is often substrate-dependent. nsf.gov A more powerful and general strategy is "catalyst-controlled" stereoselective polymerization. This is achieved by designing chiral counterions that create a specific stereochemical environment at the propagating chain end, biasing the facial addition of incoming monomers. nsf.govnih.gov

Several catalyst systems have been developed for this purpose:

Chiral Phosphoric Acids: Chiral 1,1'-bi-2-naphthol (B31242) (BINOL)-based phosphoric acids, when used with a Lewis acid like TiCl₄, can generate a chiral counterion environment that effectively controls stereoselectivity. rsc.org

Titanium-Based Systems: Highly isotactic poly(isobutyl vinyl ether) has been synthesized using titanium-based Lewis acid catalysts bearing bulky aryloxy substituents at low temperatures (-78 °C). semanticscholar.org

TADDOL/TiCl₄ Systems: The combination of α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) ligands with TiCl₄ has been shown to simultaneously control both the stereoregularity and molecular weight of poly(vinyl ethers). rsc.org The steric and electronic properties of the TADDOL substituents are key to achieving high isotacticity. rsc.org

Mechanistic studies, including Eyring analysis, have been performed to quantify the transition state energy differences that lead to stereoselectivity, providing fundamental insights into how the catalyst structure controls the polymerization outcome. unc.edu

Copolymerization Studies Involving Anthracene-Based Vinyl Ethers

The anthracene (B1667546) moiety, with its fused aromatic rings, can impart unique photophysical properties to polymers. mdpi.com Copolymerization of anthracene-containing monomers like 9,10-Bis(ethenyloxy)anthracene allows for the creation of advanced materials with precisely defined structures and functionalities.

Integration with Other Polymerization Mechanisms (e.g., Radical Polymerization)

Creating complex polymer architectures, such as block copolymers, often requires the integration of different polymerization mechanisms. semanticscholar.org This is because different monomer classes are amenable to different polymerization techniques. Combining the living cationic polymerization of vinyl ethers with other controlled methods, like radical polymerization, is a versatile strategy for synthesizing novel copolymers. acs.org

Several approaches enable this integration:

Mechanism Transformation: A polymer chain can be synthesized using one mechanism and then functionalized at its end to act as a macroinitiator for a second, different polymerization. For example, a poly(styrene) block can be prepared via Atom Transfer Radical Polymerization (ATRP) and subsequently used as a macro-initiator to grow a poly(isobutyl vinyl ether) block via living cationic polymerization, yielding a poly(styrene)-b-poly(isobutyl vinyl ether) copolymer. rsc.org

Orthogonal Switching: It is possible to switch between polymerization mechanisms in situ at a single chain-end. acs.org For instance, cationic RAFT polymerization of a vinyl ether can be initiated with a ferrocenium salt; after the first block is formed, the system can be switched to a photocontrolled radical polymerization to add a second block of a different monomer, such as an acrylate (B77674). acs.org

Dual-Responsive Catalysts: A single catalyst that can selectively mediate two different types of polymerization under different stimuli offers another pathway. For example, 10-phenylphenothiazine (PTH) has been used as a dual-responsive catalyst that can mediate both cationic and radical polymerization, enabling the synthesis of complex block copolymers in one pot. semanticscholar.org

Synthesis of Copolymers with Controlled Architectures and Sequence

The ability to combine polymerization mechanisms allows for the precise synthesis of copolymers with controlled architectures, such as block, graft, and even sequence-controlled polymers. semanticscholar.orgacs.orgumn.edu The molecular architecture has a profound influence on the material's properties and self-assembly behavior. umn.edu

Block Copolymers: As described above, sequential polymerization using different mechanisms is a primary route to well-defined diblock and triblock copolymers. acs.orgrsc.org These methods provide control over the length of each block, leading to materials with predictable phase behavior.

Graft Copolymers: These polymers, featuring side chains grafted onto a polymer backbone, can be synthesized using a "grafting-from" approach. nih.gov In this method, a linear polymer backbone is first synthesized to contain multiple initiating sites. For example, a poly(phenylacetylene) backbone can be prepared by living coordination polymerization, which then serves as a multifunctional macroinitiator for the living cationic polymerization of a vinyl ether, resulting in a well-defined graft copolymer. acs.orgnih.gov The lengths of both the backbone and the grafted side chains can be independently controlled. acs.org

Sequence-Controlled Polymers: More advanced techniques can control the precise sequence of monomers along a polymer chain. For example, alternating cationic copolymerization of a vinyl ether with a specifically designed cyclic trimer (composed of one vinyl ether and two aldehyde units) can produce terpolymers with a periodic ABCC-type monomer sequence. rsc.org

| Copolymer Architecture | Synthetic Strategy | Example | Reference |

|---|---|---|---|

| Block Copolymer | Mechanism transformation from ATRP to LCP | Poly(styrene)-b-poly(isobutyl vinyl ether) | rsc.org |

| Block Copolymer | Orthogonal switching between cationic RAFT and radical polymerization | Poly(isobutyl vinyl ether)-b-poly(methyl acrylate) | acs.org |

| Graft Copolymer | "Grafting-from" using a macroinitiator (Living Coordination followed by LCP) | Poly(phenylacetylene)-g-poly(isobutyl vinyl ether) | acs.orgnih.gov |

| Sequence-Controlled Terpolymer | Alternating cationic copolymerization with a cyclic trimer | Periodic terpolymer with ABCC sequence from a vinyl ether and a cyclic monomer | rsc.org |

Macromolecular Design and Structural Control in Anthracene-Containing Polymers

The incorporation of the anthracene moiety into polymer structures allows for the precise tuning of their photophysical and electronic properties. The specific placement of the anthracene unit, the nature of the monomer, and the polymerization technique all play crucial roles in determining the final characteristics of the material. In the context of this compound, while specific research is limited, general principles of polymer chemistry and findings from related anthracene-containing polymers and vinyl ether polymerizations provide a framework for understanding its potential in macromolecular design.

Placement of Anthracene Moieties (Main Chain, Side Chains, End-Capped)

The strategic placement of the anthracene group within a polymer architecture—whether in the main chain, as a pendant side group, or as an end-capping unit—is a powerful tool for tailoring the polymer's properties.

Side Chains: Attaching the anthracene moiety as a pendant group to the polymer backbone offers a different set of design possibilities. This architecture can lead to polymers with high local concentrations of chromophores, which is advantageous for applications in light-harvesting and energy transfer. The polymerization of monomers like 9-vinylanthracene (B1293765) results in polymers with anthracene side chains. polymersource.capolymersource.ca This arrangement can, however, also lead to aggregation-induced quenching of fluorescence, a common issue with anthracene-based materials. rsc.org The introduction of bulky substituents at the 9 and 10 positions of the anthracene core is a known strategy to mitigate this effect by sterically hindering π–π stacking. beilstein-journals.org

End-Capped: Polymers can also be functionalized with anthracene units at their chain ends. This "end-capping" is often achieved in living or controlled polymerizations, where the reactive chain ends can be quenched with a suitable anthracene-containing compound. This approach is useful for creating well-defined block copolymers or for studying polymer dynamics using the fluorescent properties of the terminal anthracene group.

The table below summarizes the potential placements of the anthracene moiety and their general impact on polymer properties.

| Placement of Anthracene | Resulting Polymer Architecture | Potential Impact on Properties | Representative Monomer/Method |

| Main Chain | Anthracene units are integral parts of the polymer backbone. | Increased chain rigidity, enhanced thermal stability, potential for liquid crystallinity and charge transport. | 9,10-Bis(hydroxymethyl)anthracene (via polycondensation) google.com |

| Side Chains | Anthracene units are pendant to the main polymer chain. | High chromophore density, potential for light-harvesting applications, risk of aggregation-induced quenching. | 9-Vinylanthracene (via radical polymerization) polymersource.capolymersource.ca |

| End-Capped | Anthracene units are located at the termini of polymer chains. | Well-defined architectures (e.g., block copolymers), useful for fluorescence-based studies of polymer dynamics. | Living polymerization quenched with an anthracene derivative. |

Influence of Monomer Structure on Polymerization Kinetics and Thermodynamics

The structure of the monomer is a critical factor that governs its reactivity and the thermodynamic feasibility of its polymerization. For this compound, the presence of two vinyl ether groups attached to the bulky anthracene core would be expected to significantly influence its polymerization behavior.

Vinyl ethers are electron-rich monomers that typically undergo cationic polymerization. acs.org The rate of polymerization is influenced by the stability of the propagating carbocationic species. The oxygen atom of the ether group can stabilize the adjacent carbocation through resonance. However, the large anthracene core in this compound could present considerable steric hindrance around the propagating center, potentially slowing down the rate of polymerization compared to smaller, unencumbered vinyl ethers like isobutyl vinyl ether or ethyl vinyl ether. acs.orgnih.gov

Furthermore, the thermodynamics of polymerization, specifically the ceiling temperature (Tc), is affected by the monomer structure. The ceiling temperature is the temperature at which the rate of polymerization and the rate of depolymerization are equal. For sterically hindered monomers, the change in entropy upon polymerization is less favorable (more negative), which can lead to a lower ceiling temperature.

Recent advancements in the cationic polymerization of vinyl ethers have focused on achieving better control over the process through techniques like cationic reversible addition-fragmentation chain-transfer (RAFT) polymerization. acs.orgnih.gov These methods allow for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

The table below outlines the expected influence of the structural features of this compound on its polymerization.

| Structural Feature of Monomer | Expected Influence on Polymerization Kinetics | Expected Influence on Polymerization Thermodynamics |

| Vinyl Ether Groups | Susceptible to cationic polymerization due to their electron-rich nature. The oxygen atom can stabilize the propagating carbocation. acs.org | Polymerization is generally thermodynamically favorable. |

| Bulky Anthracene Core | May decrease the rate of propagation due to steric hindrance around the active center. | May lower the ceiling temperature (Tc) due to a less favorable entropy of polymerization. |

| Substitution at 9,10-positions | Can influence the electronic properties of the vinyl ether groups and the stability of the propagating species. | The rigidity of the anthracene core is maintained in the polymer. |

Dormant Polymers in Living and Controlled Polymerizations

In the realm of living and controlled polymerizations, the concept of "dormant" species is of paramount importance for achieving control over the polymer chain growth. mdpi.comaccessscience.comcmu.eduresearchgate.net A dormant polymer is a temporarily inactive species that is in equilibrium with the active, propagating chain end. This equilibrium significantly reduces the concentration of active species at any given time, thereby suppressing termination and transfer reactions that are often bimolecular. cmu.edu

The establishment of a rapid equilibrium between active and dormant species is a hallmark of controlled/living radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and RAFT polymerization. cmu.educmu.edu This dynamic equilibrium ensures that all polymer chains have an equal probability of growth, leading to polymers with low dispersity (Đ), where Đ is the ratio of the weight-average molecular weight to the number-average molecular weight (Mw/Mn).

In the context of anthracene-containing polymers, the interaction of the anthracene moiety with the propagating chain end can lead to the formation of dormant species. For example, in the anionic polymerization of styrene, the presence of anthracene can lead to the formation of a dormant complex between the living polystyryl anion and the anthracene molecule. mdpi.com This reversible complexation slows down the polymerization and allows for better control.

For the cationic polymerization of this compound, it is conceivable that the anthracene unit could interact with the propagating oxocarbenium ion, potentially forming a dormant species. This interaction could be intramolecular or intermolecular. Such an equilibrium would be crucial for achieving a controlled polymerization of this monomer. Recent developments in the controlled cationic polymerization of vinyl ethers have utilized dynamic equilibria between active and dormant species to synthesize well-defined polymers. acs.orgnih.gov

The general equilibrium for a controlled polymerization involving dormant species can be represented as:

Pn-X ⇌ Pn* + X

Where:

Pn-X is the dormant polymer chain.

Pn* is the active, propagating polymer chain.

X is a species that reversibly deactivates the propagating chain.

The key to a controlled process is that the rate of deactivation is fast compared to the rate of propagation. This ensures that the concentration of the active species (Pn*) remains low, minimizing irreversible termination reactions.

Advanced Organic Reactions and Reactivity of 9,10 Bis Ethenyloxy Anthracene

Cycloaddition Chemistry

Cycloaddition reactions are a cornerstone of the reactivity of the anthracene (B1667546) nucleus. The central ring of the anthracene system acts as a diene, readily participating in reactions that disrupt its aromaticity to form more saturated bicyclic structures.

Diels-Alder Reactions of the Anthracene Core with Dienophiles

Anthracene and its derivatives are widely utilized as dienes in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. researchgate.net This reactivity is driven by the energetic gain from converting one of the aromatic rings into a more stable, less aromatic diene system during the reaction. The reaction typically occurs across the C-9 and C-10 positions of the central aromatic ring. nih.govorientjchem.org The presence of electron-donating ethenyloxy groups at these positions increases the electron density of the central ring, enhancing its Highest Occupied Molecular Orbital (HOMO) energy and thus accelerating its reaction with electron-deficient dienophiles.

The general preference for [4+2] cycloaddition at the 9,10-positions is guided by the greater aromatic stabilization energy of the resulting product compared to the product of addition at a terminal ring (1,4-positions). nih.gov Common dienophiles that react with the anthracene core include N-substituted maleimides, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and benzoquinone. researchgate.netresearchgate.net

Regioselectivity: The Diels-Alder reaction of substituted anthracenes can yield different regioisomers. For 9,10-disubstituted anthracenes like 9,10-bis(ethenyloxy)anthracene, the primary cycloaddition pathway involves the central ring. However, the substituents at the 9,10-positions can exert significant steric or electronic influence, sometimes diverting the reaction to the terminal 1,4-positions. nih.gov

While the electron-donating ethenyloxy groups electronically activate the 9,10-positions, their steric bulk can hinder the approach of a dienophile. In cases with highly sterically demanding substituents at the 9,10-positions, such as ferrocenyl or phenyl groups, the Diels-Alder reaction has been observed to occur exclusively at the 1,4-positions of a terminal ring. nih.govresearchgate.net For instance, reacting 9,10-diphenylanthracene (B110198) with DMAD yields only the 1,4-adduct. nih.gov This suggests that the regiochemical outcome for this compound is a delicate balance between electronic activation at the 9,10-positions and steric hindrance that could favor 1,4-addition.

Stereoselectivity: The stereochemistry of the Diels-Alder reaction is also a critical aspect. When a prochiral dienophile attacks the anthracene core, it can approach from either face of the diene, potentially leading to different stereoisomers. The reaction of N-phenylmaleimides with sterically hindered anthracene derivatives has been shown to produce unusual anti-1,4-adducts with high selectivity. rsc.org In general, the stereochemistry of the dienophile is retained in the cycloaddition product; a cis-dienophile will result in cis substituents on the newly formed ring, and a trans-dienophile will result in trans substituents. youtube.com For example, the reaction of anthracene with diethyl fumarate (B1241708) (a trans-dienophile) yields the corresponding trans-dicarboxylate adduct. nih.gov

Table 1: Regioselectivity in Diels-Alder Reactions of Substituted Anthracenes

| Anthracene Derivative | Dienophile | Primary Adduct | Reference(s) |

| Unsubstituted Anthracene | Dimethyl acetylenedicarboxylate (DMAD) | 9,10-adduct | nih.gov |

| 9,10-Dicyanoanthracene | Benzyne | 1:1 mixture of 9,10- and 1,4-adducts | nih.gov |

| 9,10-Diferrocenylanthracene | N-methylmaleimide | 1,4-adduct (endo and exo) | researchgate.net |

| 9,10-Diphenylanthracene | Dimethyl acetylenedicarboxylate (DMAD) | 1,4-adduct | nih.gov |

The ethenyloxy groups of this compound possess their own reactivity. As electron-rich alkenes (vinyl ethers), they are potential dienophiles, particularly in inverse-electron-demand Diels-Alder reactions with electron-deficient dienes. A notable example of this type of reaction is the bioorthogonal cycloaddition between vinyl ethers and tetrazines. nih.gov This reaction proceeds rapidly under biocompatible conditions to form a dihydropyrazine (B8608421) intermediate, which then eliminates the alcohol to form a stable pyridazine. nih.gov This pathway offers a potential method for the selective functionalization of the ethenyloxy side chains of this compound without altering the anthracene core.

A characteristic feature of many Diels-Alder adducts of anthracene is their thermal reversibility. dtic.mil At elevated temperatures, these adducts can undergo a retro-Diels-Alder reaction, breaking the newly formed sigma bonds to regenerate the original anthracene derivative and the dienophile. dtic.mil This equilibrium is highly dependent on the nature of the substituents and the dienophile used. For example, adducts formed with maleimide (B117702) are often used in the design of self-healing polymers, as the forward and reverse reactions can be thermally controlled. mdpi.com The temperature at which the retro-Diels-Alder reaction becomes significant can vary widely. However, some adducts are exceptionally stable; in certain studies with electron-rich anthracenes, no crossover between products was observed even at temperatures as high as 160 °C, indicating the absence of a retro-Diels-Alder reaction under those conditions. nih.gov

Photoinduced Cycloaddition Reactions (e.g., [4+4] Dimerization)

Upon irradiation with UV light, anthracene and many of its derivatives undergo a [4+4] photodimerization reaction between two molecules. orientjchem.orgresearchgate.net This cycloaddition occurs across the 9,10-positions of both anthracene units to form a bridged dimer. researchgate.net However, this photodimerization is highly sensitive to steric hindrance. The presence of bulky substituents at the 9- and 10-positions, such as in 9,10-dibutoxyanthracene (B1632443), can make the dimerization process unlikely due to severe steric repulsion at the points of cross-linking. nih.gov Given the size of the ethenyloxy groups, it is expected that this compound would exhibit significantly reduced or no photodimerization.

An alternative photochemical pathway for anthracenes, especially in the presence of air, is the reaction with singlet oxygen to form a 9,10-endoperoxide. nih.gov This photooxidation competes with photodimerization. The resulting endoperoxide is often unstable and can be photochemically or thermally converted to other products, such as anthraquinone (B42736) derivatives. rsc.org

Functional Group Transformations of Ethenyloxy Moieties

The ethenyloxy groups are versatile functional handles that can undergo a range of transformations. Vinyl ethers are commonly synthesized via a palladium-catalyzed transetherification reaction between an alcohol and a simple vinyl ether, such as ethyl vinyl ether. academie-sciences.fracademie-sciences.fr

One of the most fundamental reactions of vinyl ethers is their hydrolysis under acidic conditions. This reaction cleaves the ether bond to produce an aldehyde (acetaldehyde in this case) and the corresponding alcohol. For this compound, hydrolysis would yield 9,10-dihydroxyanthracene.

Furthermore, the vinyl ether moiety can serve as a protecting group for alcohols in organic synthesis. Its cleavage can be achieved under specific, mild conditions, making it valuable in complex syntheses. For instance, vinyl ethers can be removed via a tetrazine-mediated reaction, which proceeds under bioorthogonal conditions, meaning it can occur in a biological environment without interfering with native processes. nih.gov This highlights the potential for selective transformations of the ethenyloxy groups on the this compound scaffold.

Electrophilic Additions to Vinyl Ether Double Bonds

While the anthracene nucleus is known to undergo electrophilic substitution and cycloaddition reactions at the 9,10-positions, the exocyclic vinyl ether double bonds in this compound present alternative sites for electrophilic attack. Vinyl ethers are electron-rich alkenes due to the resonance donation from the oxygen lone pair, making them highly susceptible to electrophilic addition.

Although specific studies on the electrophilic addition to this compound are not extensively documented, the general reactivity of vinyl ethers suggests that they would readily react with a variety of electrophiles. This reactivity is a cornerstone of vinyl ether chemistry, leading to the formation of various functionalized products.

For instance, the acid-catalyzed addition of alcohols to vinyl ethers is a common method for the formation of acetals. Similarly, the addition of halogens or hydrogen halides would be expected to proceed rapidly, following Markovnikov's rule where the electrophile adds to the less substituted carbon of the double bond.

It is important to note that in the case of this compound, there would be a competition between electrophilic attack at the vinyl ether double bonds and at the electron-rich anthracene core. The outcome of such a reaction would likely depend on the nature of the electrophile and the reaction conditions.

Hydrolysis and Other Cleavage Reactions

The vinyl ether linkages in this compound are susceptible to cleavage, particularly under acidic conditions. The hydrolysis of vinyl ethers is a well-established reaction that typically proceeds through a hemiacetal intermediate, which then decomposes to an aldehyde (in this case, acetaldehyde) and the corresponding alcohol (in this case, 9,10-dihydroxyanthracene).

Studies on related 9,10-dialkoxyanthracene derivatives have shown that the ether bonds can be cleaved under photo-oxidative conditions. For example, the reaction of 9,10-dimethoxyanthracene (B1606964) derivatives with singlet oxygen, generated photochemically, leads to the formation of an endoperoxide intermediate. nih.gov This endoperoxide can then cleave upon exposure to protic acid to yield the corresponding quinone. nih.gov A similar pathway can be envisaged for this compound, which would ultimately yield 9,10-anthraquinone. The photoreactivity of 9,10-dibutoxyanthracene has been shown to produce an endoperoxide upon reaction with oxygen in the air, which can then undergo further decomposition. researchgate.net

Table 1: Potential Products of Hydrolysis and Oxidative Cleavage

| Starting Material | Reagents/Conditions | Key Intermediate | Final Product(s) |

| This compound | H₃O⁺ | Hemiacetal | 9,10-Dihydroxyanthracene + Acetaldehyde |

| This compound | 1) ¹O₂, hv; 2) H⁺ | Endoperoxide | 9,10-Anthraquinone |

Reactivity in the Context of Extended Conjugation and Aromaticity

The introduction of ethenyloxy substituents at the 9 and 10 positions of anthracene significantly modifies its electronic properties and reactivity. These electron-donating groups extend the π-conjugation of the anthracene core, influencing its aromaticity and interaction with dienophiles and electrophiles.

The inherent reactivity of anthracene in Diels-Alder reactions is at the central 9,10-positions. nih.gov This preference is governed by both thermodynamic and kinetic factors, as the 9,10-adduct retains two isolated benzene (B151609) rings, preserving a significant portion of the aromatic stabilization energy. researchgate.net However, the electronic nature of substituents at the 9,10-positions can influence this reactivity. While electron-donating groups generally activate the anthracene ring towards electrophilic attack, they can also sterically hinder the approach of reactants to the 9,10-positions. nih.govquora.com

The extended conjugation in this compound, and related derivatives like 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA), gives rise to interesting photophysical properties, such as strong fluorescence. wikipedia.org These properties are harnessed in applications like organic light-emitting diodes (OLEDs) and chemiluminescent systems. wikipedia.org The functionalization at the 9,10-positions is a key strategy for tuning the optical and electronic properties of anthracene-based materials. mdpi.com For example, the introduction of different aryl groups at these positions can modulate thermal stability with only minor changes to the electrochemical behavior. mdpi.com

The presence of the vinyl ether groups, which are themselves reactive, in conjugation with the anthracene system creates a multifunctional molecule. The reactivity can be directed towards either the anthracene core in cycloaddition reactions or to the exocyclic double bonds in electrophilic additions. This dual reactivity makes this compound a potentially versatile building block in organic synthesis and materials science. The study of related systems, such as 9,10-bis(4-formylphenyl)anthracene, which is used in the construction of covalent organic frameworks (COFs), highlights the utility of 9,10-disubstituted anthracenes in creating extended, functional materials. ossila.com

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic States and Transitions

There is no published research modeling the absorption and emission spectra of 9,10-Bis(ethenyloxy)anthracene. Furthermore, the characterization of its singlet and triplet excited states through quantum chemical calculations has not been reported.

Mechanistic Studies of Organic Reactions using Computational Chemistry

Computational studies elucidating the pathways and energy barriers for cycloaddition reactions involving this compound have not been found in the scientific literature. Similarly, there are no available computational investigations into the mechanisms of its potential rearrangement and transformation reactions.

Molecular Dynamics and Conformational Analysis

No molecular dynamics simulations or detailed conformational analyses for this compound have been published. Such studies would provide insight into the molecule's structural flexibility and intermolecular interactions.

The absence of this computational data precludes the creation of a detailed article on the theoretical aspects of this compound at this time. Further experimental and theoretical research would be required to generate the necessary data to populate the requested sections and subsections.

Advanced Applications and Functional Materials Research

Optoelectronic Devices and Photonic Applications

The robust and highly conjugated aromatic system of 9,10-disubstituted anthracenes makes them ideal candidates for use in various optoelectronic and photonic applications. Their high fluorescence quantum yields, thermal stability, and tunable emission spectra are key attributes that have been harnessed in the development of next-generation devices.

Organic Light-Emitting Diodes (OLEDs) and Fluorophores

Derivatives of 9,10-disubstituted anthracene (B1667546) are extensively utilized as emitters in Organic Light-Emitting Diodes (OLEDs) due to their excellent fluorescence properties. beilstein-journals.orgnih.gov The introduction of bulky substituents at the 9 and 10 positions is a key structural feature that helps to prevent intermolecular π–π stacking in the solid state. beilstein-journals.orgnih.gov This suppression of self-quenching leads to enhanced fluorescence efficiency. beilstein-journals.orgnih.gov For instance, derivatives like 9,10-bis(perfluorobenzyl)anthracene have been synthesized and shown to be highly fluorescent, deep-blue emitters with a high photoluminescence quantum yield (PLQY) of 0.85, making them attractive for OLED applications. beilstein-journals.orgnih.gov

The tuning of the electronic properties of these molecules is crucial for efficient device performance. A decrease in the HOMO-LUMO gap is a desirable trait for improving OLED efficiency as it can lead to lower operating voltages. beilstein-journals.org Research has shown that the functionalization of the 9,10-positions can modulate these energy levels. mdpi.com Anthracene-based materials are also investigated for their potential in hyperfluorescence OLEDs, which can exhibit high-purity colors and improved stability. nih.gov

Below is a table summarizing the photophysical properties of some 9,10-disubstituted anthracene derivatives relevant to OLED applications.

| Compound Name | Maximum Absorption (λabs) | Maximum Emission (λem) | Photoluminescence Quantum Yield (Φf) | Application |

| 9,10-bis(phenylethynyl)anthracene (B116448) | 451.2 nm | 468 nm | 1.0 | Green Fluorophore, Chemiluminescent Systems aatbio.com |

| 9,10-bis(perfluorobenzyl)anthracene | 416 nm | - | 0.85 | Deep-Blue OLED Emitter beilstein-journals.orgnih.gov |

| 9,10-Di(naphth-2-yl)anthracene (ADN) | - | - | - | Sky-Blue CP-OLEDs researchgate.net |

This table is generated based on available data and may not be exhaustive.

Solar Cells and Energy Storage Systems

The versatility of 9,10-disubstituted anthracene derivatives extends to their use in organic solar cells. Their strong absorption in the visible spectrum and their ability to act as either donor or acceptor materials, depending on the nature of the substituents, make them suitable for photovoltaic applications.

A series of 9,10-bis(phenylethynyl)anthracene derivatives with dicyanovinyl end-caps have been successfully incorporated into bulk heterojunction (BHJ) solar cells. ejournals.euejournals.eu These molecules, designed with an acceptor-donor-acceptor (A-D-A) topology, have demonstrated photovoltaic activity, achieving power conversion efficiencies (PCE) of up to 2.7%. ejournals.euejournals.eu The strategic addition of solubilizing moieties to these compounds is crucial to prevent crystallization in the blended films, ensuring optimal device morphology and performance. ejournals.euejournals.eu

Furthermore, anthracene derivatives are being explored as hole-transporting materials (HTMs) in perovskite solar cells. mdpi.com A novel D–π–D type HTM incorporating a TIPs-anthracene core has shown promising results, with devices achieving a PCE of 17.1% and exhibiting good long-term stability. mdpi.com

The electrochemical properties of these compounds are also relevant to energy storage. The ability of some 9,10-anthraquinone derivatives to undergo reversible two-step redox processes suggests their potential application as redox-active switches in molecular electronics. rsc.org

Chemiluminescent Systems

9,10-Bis(phenylethynyl)anthracene (BPEA) is a well-known green-emitting fluorophore used in chemiluminescent systems, such as glow sticks. reddit.com The high fluorescence quantum yield of BPEA is critical for the efficiency of these light-producing chemical reactions.

Research has also focused on the electrogenerated chemiluminescence (ECL) of anthracene derivatives. Organic nanoparticles of BPEA have been shown to be strong and stable ECL emitters. rsc.orgresearchgate.net These nanoparticles can be used for the sensitive detection of various analytes, such as amines and creatinine, highlighting their potential in developing advanced sensory systems. rsc.orgresearchgate.net The study of the chemiluminescence behavior of different colored fluorescent dyes, including blue-emitting 9,10-diphenylanthracene (B110198) and green-emitting BPEA, is fundamental for creating white-light-emitting systems. researchgate.net

Luminescent and Fluorescent Probes in Advanced Research

The intense and stable fluorescence of 9,10-disubstituted anthracenes makes them excellent candidates for use as probes in various advanced research areas, enabling the study of molecular-level phenomena.

Single-Molecule Spectroscopy Studies

Single-molecule spectroscopy is a powerful technique that allows for the investigation of the photophysical properties and dynamics of individual molecules. The photophysics and photostability of 9,10-bis(phenylethynyl)anthracene have been investigated at the single-molecule level. researchmap.jp Such studies provide fundamental insights into the behavior of these molecules, which is crucial for their application in optoelectronic devices and as fluorescent probes. The improved photostability of certain derivatives, like 9,10-bis(perfluorobenzyl)anthracene, makes them particularly suitable for these demanding single-molecule studies. beilstein-journals.orgnih.gov

Fluorescent Markers for Investigating Intramolecular Macromolecular Motion

While direct evidence for the use of 9,10-Bis(ethenyloxy)anthracene as a fluorescent marker for investigating intramolecular macromolecular motion is not available in the provided results, the properties of related anthracene derivatives suggest their potential for such applications. The use of fluorescent dyes for DNA labeling is a known application for some anthracene derivatives. pk.edu.pl The principle relies on the sensitivity of the fluorescence signal to the local environment of the probe. Changes in the conformation or dynamics of a macromolecule can alter the photophysical properties of an attached fluorescent marker, providing a readout of these molecular motions. The development of mechanochromic luminescent supramolecular fibers from dumbbell-shaped 9,10-bis(phenylethynyl)anthracene-based amphiphiles further illustrates the potential of these compounds as sensors for mechanical forces at the mesoscale. researchgate.net

Chemo/Biosensors and Sensing Platforms

The inherent fluorescence of the anthracene moiety is highly sensitive to its chemical environment, making it an excellent component for chemo/biosensors. Modifications at the 9 and 10 positions allow for the attachment of specific receptor groups that can selectively bind to target analytes, leading to a detectable change in the fluorescence signal.

Anthracene-based sensors have demonstrated high sensitivity and selectivity for a variety of analytes. By incorporating specific binding sites, these sensors can be tailored to detect both metal ions and organic molecules.

Metal Ion Detection : A notable example is the fluorescent sensor 9,10-bis(8-quinolinoxymethyl)anthracene, which has been synthesized for the detection of copper ions (Cu²⁺). nih.gov In a buffered solution, this compound exhibits fluorescence quenching exclusively in the presence of Cu²⁺, allowing for detection at nanomolar concentrations with a limit of detection as low as 150 nM. nih.gov The sensor can also be applied to detect cobalt ions (Co²⁺) with a detection limit of 600 nM. nih.gov Furthermore, metal-organic frameworks (MOFs) incorporating an anthracene-based ligand have been developed for sensing ferric ions (Fe³⁺). nih.gov These MOF-based sensors show high selectivity and sensitivity through a fluorescence quenching mechanism. nih.gov

Organic Analyte Detection : The sensing capabilities of these platforms extend to organic molecules. Organic nanoparticles of 9,10-bis(phenylethynyl)anthracene (BPA) have been successfully used as electrochemiluminescence emitters for the sensory detection of amines, such as tri(n-propyl)amine and the important biological marker creatinine. researchgate.net Similarly, the aforementioned Eu-MOF with its anthracene-based linker can detect the explosive compound 2,4,6-trinitrophenol (TNP) with a low limit of detection. nih.gov

| Sensor Compound/Platform | Target Analyte | Detection Principle | Limit of Detection (LOD) |

| 9,10-bis(8-quinolinoxymethyl)anthracene | Copper (Cu²⁺) | Fluorescence Quenching | 150 nM nih.gov |

| 9,10-bis(8-quinolinoxymethyl)anthracene | Cobalt (Co²⁺) | Fluorescence Quenching | 600 nM nih.gov |

| Europium-Metal Organic Framework (Eu-MOF) | Iron (Fe³⁺) | Fluorescence Quenching | 5.1 x 10⁻⁷ M nih.gov |

| 9,10-bis(phenylethynyl)anthracene (BPA) Nanoparticles | Tri(n-propyl)amine, Creatinine | Electrochemiluminescence | Not Specified researchgate.net |

| Europium-Metal Organic Framework (Eu-MOF) | 2,4,6-trinitrophenol (TNP) | Fluorescence Quenching | 1.93 x 10⁻⁶ M nih.gov |

The design of effective anthracene-based sensors hinges on controlling the molecule's photophysical properties and its interaction with target analytes. A key strategy involves introducing bulky substituents at the 9 and 10 positions of the anthracene core. beilstein-journals.org This structural modification helps to prevent π–π stacking between adjacent molecules in the solid state, which minimizes fluorescence self-quenching and enhances emission efficiency. beilstein-journals.org

The synthesis of dipodal structures, such as 9,10-bis(8-quinolinoxymethyl)anthracene, creates a specific binding pocket for metal ions. nih.gov The self-assembly of two sensor molecules with two Cu²⁺ ions into a closed structure is believed to be responsible for the high sensitivity and nanomolar detection limits observed. nih.gov The design can also allow for pH modulation, enabling "On-Off-On" fluorescent switching behavior. nih.gov

Polymer Materials with Tailored Properties

The rigid structure and photophysical properties of the 9,10-disubstituted anthracene core make it a valuable building block for advanced polymer materials. By incorporating this moiety into polymer chains, materials with tailored porosity, thermal stability, and photo-responsive characteristics can be created.

Porous polymers are highly sought after for applications in separation, catalysis, and adsorption. mdpi.com A derivative, 9,10-bis(methacryloyloxymethyl)anthracene (BMA), has been used as a functional monomer to synthesize highly cross-linked, porous polymeric microspheres via suspension polymerization. mdpi.comnih.gov

These materials are created by copolymerizing BMA with various cross-linking co-monomers, such as divinylbenzene (B73037) (DVB), ethylene (B1197577) glycol dimethacrylate (EGDMA), and trimethylpropane trimethacrylate (TRIM). mdpi.comnih.gov The choice of co-monomer and porogenic solvent (e.g., chlorobenzene, toluene) allows for precise control over the polymer's properties. mdpi.com The resulting microspheres are regular in shape and possess specific surface areas ranging from 134 to 472 m²/g. mdpi.comnih.gov These polymers exhibit excellent thermal stability, with decomposition temperatures above 300°C. mdpi.comnih.gov The presence of the anthracene unit imparts fluorescence to the materials under UV radiation, making them suitable as precursors for fluorescent sensors. mdpi.comnih.gov The varied porosity (micro-, meso-, and macroporosity) of these materials makes them excellent candidates for various adsorption techniques, including the capture of aromatic compounds and other large molecules. mdpi.com

| Co-monomer Used with BMA | Porogenic Solvent | Specific Surface Area (m²/g) | Thermal Stability (T₅%) |

| Divinylbenzene (DVB) | Toluene/Chlorobenzene | 134 - 472 | > 307°C mdpi.com |

| Ethylene Glycol Dimethacrylate (EGDMA) | Toluene/Chlorobenzene | 134 - 472 | > 307°C mdpi.com |

| Trimethylpropane Trimethacrylate (TRIM) | Toluene/Chlorobenzene | 134 - 472 | > 307°C mdpi.com |

Photoresists are critical materials in photolithography for fabricating microelectronics. Anthracene derivatives have been developed as efficient photosensitizers for photoinitiator systems used in these resists. researchgate.net For instance, novel 9,10-dithio/oxo-anthracenes demonstrate strong absorption in the near UV-visible range (350 to 450 nm) with high molar extinction coefficients. researchgate.net

These compounds can effectively sensitize a biimidazole (BCIM) photoinitiator. researchgate.net Upon irradiation with light (e.g., 365 or 450 nm), the excited anthracene derivative transfers energy to the BCIM, which then generates the radicals necessary to initiate the photopolymerization of acrylate (B77674) monomers like hexanediol (B3050542) diacrylate (HDDA). researchgate.net This process is highly efficient and enables the formation of fine micro-patterns with high resolution, as demonstrated in 405 nm laser direct-writing photolithography. researchgate.net The stability of anthracene derivatives under UV light is a related and important consideration for such applications. researchgate.net

Supramolecular Assemblies and 2D Materials

Supramolecular chemistry involves the organization of molecules into well-defined structures through non-covalent interactions. The planar, aromatic nature of the anthracene core makes it an ideal candidate for constructing complex supramolecular assemblies and two-dimensional (2D) materials through π–π stacking and other interactions.

For example, the compound 9,10-bis(iodoethynyl)anthracene self-assembles into a 2D supramolecular structure in the solid state. researchgate.net This organization is driven by a combination of offset π–π stacking of neighboring anthracene moieties and specific, directional intermolecular I⋯π interactions, where the iodine atoms interact with the π-electron clouds of adjacent molecules. researchgate.net

Similarly, dumbbell-shaped amphiphiles based on 9,10-bis(phenylethynyl)anthracene can form water-insoluble supramolecular fibers through linear hydrogen bonding. researchgate.net These materials exhibit mechanochromic luminescence; the physical stress of grinding can break down the 1D fibers into micellar assemblies, causing a significant red-shift in the fluorescence spectrum due to the formation of excimers. researchgate.net Cyclophanes incorporating a 9,10-bis(phenylethynyl)anthracene group also show thermoresponsive luminescence, switching between different crystalline states and a supercooled nematic phase, each with distinct photoluminescent properties. rsc.org

Catalysis and Photocatalysis in Organic Synthesis

Anthracene derivatives are increasingly recognized for their potential in catalysis, particularly in photocatalysis, where they can absorb light and drive chemical reactions under mild conditions.

Anthracene has been identified as a promising scaffold for designing organic photocatalysts and photoinitiators for polymerization reactions, especially for processes that utilize visible light from energy-saving sources like LEDs. researchgate.net These systems offer a more sustainable alternative to traditional UV-light-based methods.

A notable example is 9,10-bis[(triisopropylsilyl)ethynyl]anthracene, which has been successfully used as an organic photocatalyst. researchgate.netnih.gov It operates through a photoredox catalytic cycle to generate free radicals under very soft irradiation conditions. researchgate.netnih.gov This is typically achieved using a multi-component system that includes the anthracene derivative, a diphenyl iodonium (B1229267) salt, and a silane. researchgate.netnih.gov Upon exposure to light from a household LED bulb or a Xenon lamp, this system can effectively promote both the free-radical photopolymerization of acrylates and the ring-opening photopolymerization of epoxides, achieving excellent polymerization profiles. researchgate.netnih.gov The process involves the anthracene photocatalyst absorbing a photon, leading to an excited state that can then initiate the chemical transformations required for polymerization. researchgate.net This approach highlights the versatility of 9,10-disubstituted anthracenes in facilitating important industrial processes like polymer synthesis. researchgate.netnih.gov

Table 2: Photocatalytic System for Polymerization

| Component | Role | Example | Reference |

| Photocatalyst | Absorbs light, initiates redox cycle | 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene | researchgate.netnih.gov |

| Co-initiator | Reacts with excited photocatalyst | Diphenyl iodonium salt | researchgate.netnih.gov |

| Additive/Promoter | Generates secondary radicals | Silane | researchgate.netnih.gov |

| Light Source | Provides energy for photoexcitation | Household LED bulb, Xenon lamp | researchgate.netnih.gov |

| Reaction Type | Polymerization method | Free radical photopolymerization, Ring-opening photopolymerization | researchgate.netnih.gov |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Anthracene-Vinyl Ether Hybrids

The synthesis of 9,10-Bis(ethenyloxy)anthracene and its analogs is a cornerstone for future research. While the direct synthesis of this specific compound is not yet widely documented, established methods for creating similar structures provide a clear path forward. Current research focuses on enhancing efficiency, sustainability, and the diversity of accessible derivatives.

One promising avenue is the adaptation of metal-catalyzed cross-coupling reactions. Techniques like the Suzuki-Miyaura coupling have been successfully employed to synthesize a variety of 9,10-disubstituted anthracenes. mdpi.com Future work will likely focus on tailoring these methods for the introduction of vinyloxy groups, potentially through the use of vinyl-containing boronic acids or other organometallic reagents.

Furthermore, the synthesis of the vinyl ether moieties themselves is a key area of development. Traditional methods often rely on the Reppe process, which involves the reaction of acetylene (B1199291) with alcohols under harsh conditions. rsc.org Modern, greener alternatives are emerging, such as the use of calcium carbide as a safer acetylene source in a superbasic catalytic system (KOH/DMSO). rsc.org Another sustainable approach involves the enzyme-catalyzed synthesis of vinyl ether esters directly from carboxylic acids and hydroxyl vinyl ethers, a method that operates under benign conditions and minimizes waste. acs.org A patented method for producing aromatic vinyl ethers involves heating a phenol (B47542) derivative with a vinyloxyethyl group in the presence of an alkali metal compound. google.com These greener strategies will be instrumental in the sustainable production of this compound.

The table below summarizes potential synthetic strategies for anthracene-vinyl ether hybrids, drawing from established methods for related compounds.

| Synthetic Strategy | Description | Potential Advantages |

| Palladium-Catalyzed Cross-Coupling | Reaction of a 9,10-dihaloanthracene with a vinyl-containing organometallic reagent (e.g., vinylboronic acid). | High efficiency and functional group tolerance. mdpi.com |

| Vinylation of 9,10-Dihydroxyanthracene | Direct reaction of 9,10-dihydroxyanthracene with an acetylene equivalent under basic conditions. | Potentially a more direct route to the target molecule. |

| Enzyme-Catalyzed Synthesis | Use of enzymes like Candida antarctica lipase (B570770) B to catalyze the formation of ether linkages. | Environmentally friendly, high conversion rates, and mild reaction conditions. acs.org |

| Superbase-Catalyzed Vinylation | Utilizing systems like KOH/DMSO with calcium carbide to generate vinyl ethers from corresponding alcohols. | Avoids the use of hazardous acetylene gas. rsc.org |

Exploration of New Polymer Architectures and Functional Copolymers

The presence of two polymerizable vinyl ether groups on the rigid anthracene (B1667546) core makes this compound an ideal monomer for creating novel polymer architectures. Vinyl ethers are well-known to undergo cationic polymerization, a process that can be initiated by various Lewis acids or protic acids. wikipedia.org This allows for the synthesis of polymers with unique topologies, such as linear homopolymers, cross-linked networks, and well-defined block copolymers.

Future research will undoubtedly focus on the cationic polymerization of this compound to produce poly(this compound). The resulting polymers are expected to exhibit interesting properties derived from the bulky, fluorescent anthracene units regularly spaced along the polymer backbone. These properties could include high thermal stability and unique solution and solid-state morphologies.

Furthermore, the development of functional copolymers is a major area of interest. By copolymerizing this compound with other vinyl ether monomers, the properties of the resulting materials can be finely tuned. For instance, copolymerization with monomers bearing hydrophilic or biocompatible side chains could lead to amphiphilic or biocompatible materials with fluorescent properties, suitable for biomedical applications.

The table below outlines potential polymer architectures that could be developed from this compound.

| Polymer Architecture | Description | Potential Properties and Applications |

| Linear Homopolymer | A chain of repeating this compound units. | High refractive index, fluorescence, potential for use in optical coatings and sensors. |

| Cross-linked Network | A three-dimensional network formed by the polymerization of both vinyl ether groups. | High thermal stability, solvent resistance, potential for use in thermosets and advanced composites. |

| Block Copolymers | Polymer chains consisting of a block of poly(this compound) and a block of another polymer. | Self-assembly into well-defined nanostructures, potential for use in drug delivery and nanotechnology. |

| Functional Copolymers | Copolymers of this compound with other functional monomers. | Tunable properties such as solubility, biocompatibility, and stimuli-responsiveness. |

Advanced Computational Modeling for Predictive Material Design

Computational chemistry and materials modeling are becoming indispensable tools for accelerating the discovery and design of new materials. In the context of this compound, computational methods can provide valuable insights into its structure, properties, and reactivity, guiding experimental efforts.

Density Functional Theory (DFT) and other quantum-chemical methods can be used to predict the geometric and electronic structure of the monomer, including the conformation of the vinyloxy groups relative to the anthracene plane. mdpi.com This information is crucial for understanding its packing in the solid state and its interaction with other molecules. Conformational analysis of similar systems, such as furfuryl vinyl ethers, has been successfully performed using quantum-chemical calculations. researchgate.net

Molecular dynamics (MD) simulations can be employed to model the behavior of poly(this compound) chains in solution and in the bulk. These simulations can predict key material properties such as the glass transition temperature, mechanical moduli, and the morphology of self-assembled structures.

Furthermore, computational modeling can be used to screen potential applications. For example, by calculating the frontier molecular orbital energies (HOMO and LUMO), it is possible to predict the suitability of these materials for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.com

Integration of Anthracene-Vinyl Ether Compounds into Multifunctional Systems

A major driving force for the development of new materials is the creation of multifunctional systems that can perform several tasks simultaneously. The unique combination of the fluorescent anthracene core and the reactive vinyl ether groups makes this compound an excellent candidate for such systems.

The inherent fluorescence of the anthracene moiety can be harnessed for sensing applications. For example, polymers containing anthracene can be used to detect specific analytes through fluorescence quenching or enhancement. The vinyl ether groups provide a handle for covalently attaching these fluorescent polymers to surfaces or incorporating them into larger device architectures. Anthracene-containing crown ethers have already demonstrated potential in the selective detection of vapors through changes in their fluorescence. rsc.org

In the realm of self-healing materials, the reversible nature of certain reactions involving anthracene could be exploited. While the vinyl ether polymerization is generally irreversible, the anthracene core can undergo reversible [4+4] cycloaddition reactions upon exposure to UV and thermal stimuli. This property could be engineered into polymer networks containing this compound to create materials with healable properties.

The table below highlights some potential multifunctional systems that could be developed using this compound.

| Multifunctional System | Key Features | Potential Applications |

| Fluorescent Sensors | High sensitivity and selectivity due to the anthracene core. | Detection of explosives, pollutants, and biological molecules. |

| Self-Healing Polymers | Reversible cross-linking based on the photochemistry of the anthracene moiety. | Coatings, adhesives, and structural components with extended lifetimes. |

| Smart Coatings | Responsive to environmental stimuli such as light, heat, or chemicals. | Anti-corrosion coatings, switchable-adhesion surfaces, and environmental sensors. |

| Drug Delivery Vehicles | Biocompatible copolymers that can encapsulate and release therapeutic agents. | Targeted cancer therapy and controlled drug release. |

Sustainable and Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly guiding the development of new chemical processes and materials. For this compound and its derivatives, there are significant opportunities to implement more sustainable practices from synthesis to application.

As mentioned earlier, the development of green synthetic routes for both the anthracene core and the vinyl ether groups is a key research direction. This includes the use of renewable starting materials, environmentally benign solvents, and catalytic methods that minimize waste and energy consumption. rsc.orgrsc.orgacs.org For instance, the Diels-Alder reaction, a classic method for forming cyclic compounds, can be performed under solvent-free conditions, aligning with green chemistry principles. scribd.com

In terms of applications, designing polymers derived from this compound that are recyclable or biodegradable would be a major step towards a circular economy for plastics. The incorporation of cleavable linkages into the polymer backbone, for example, could allow for the controlled degradation of the material at the end of its life cycle. The use of enzymatically synthesized monomers containing both vinyl ether and disulfide moieties has shown promise for creating post-functionalizable and potentially degradable polymer networks. nih.gov

The inherent properties of these materials can also contribute to sustainability. For example, their use in more efficient OLEDs could reduce energy consumption, and their application in robust, long-lasting coatings could decrease the need for frequent replacement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.